molecular formula C12H13NS B12880259 1,4,7-Trimethylquinoline-2(1H)-thione

1,4,7-Trimethylquinoline-2(1H)-thione

Cat. No.: B12880259
M. Wt: 203.31 g/mol
InChI Key: AICAAIFXAQZROT-UHFFFAOYSA-N
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Description

1,4,7-Trimethylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three methyl groups attached to the quinoline ring and a thione group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Trimethylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acetone in the presence of a catalyst to form the desired quinoline derivative. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

1,4,7-Trimethylquinoline-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,7-Trimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The quinoline ring can also interact with DNA or RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Methylquinoline: A derivative with a single methyl group, used in the synthesis of various pharmaceuticals.

    4,7-Dimethylquinoline: A compound with two methyl groups, studied for its biological activities.

Uniqueness

1,4,7-Trimethylquinoline-2(1H)-thione is unique due to the presence of three methyl groups and a thione group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.

Biological Activity

1,4,7-Trimethylquinoline-2(1H)-thione is a sulfur-containing heterocyclic compound derived from quinoline. Its structure features three methyl groups at positions 1, 4, and 7, along with a thione functional group at position 2. This unique arrangement enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The compound's ability to reduce oxidative stress suggests potential therapeutic applications in conditions characterized by elevated ROS levels, such as neurodegenerative diseases and cancer .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects . Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine levels are often elevated . The thione functionality is believed to play a crucial role in these interactions by forming adducts with reactive thiol groups in proteins, potentially altering their function .

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes : The compound has been shown to interact with enzymes involved in oxidative stress responses and inflammation pathways. This interaction may lead to the modulation of enzyme activity and subsequent biological effects .
  • Cytokine Modulation : By reducing cytokine levels, the compound may influence various signaling pathways associated with inflammation .
  • Mitochondrial Effects : Similar compounds have been reported to affect mitochondrial function, which could also be a pathway through which this compound exerts its effects .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
QuinolineBasic structureLacks substituents
2-MethylquinolineMethyl at position 2Limited biological activity
4-MethylquinolineMethyl at position 4Limited biological activity
Quinoline-2-thioneThione functionalityLess lipophilic
This compound Three methyls + thione at position 2Enhanced reactivity & antioxidant properties

This comparison highlights how the specific arrangement of substituents in this compound contributes to its unique chemical behavior and potential applications.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antioxidant Activity Study : A study demonstrated that derivatives of this compound significantly reduced ROS levels in cellular models. The results indicated a dose-dependent response where higher concentrations led to greater reductions in oxidative stress markers .
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to inhibit TNF-alpha production in macrophages. Results showed a significant decrease in cytokine levels upon treatment with varying concentrations of this compound .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1,4,7-trimethylquinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-8-4-5-10-9(2)7-12(14)13(3)11(10)6-8/h4-7H,1-3H3

InChI Key

AICAAIFXAQZROT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=S)N2C)C

Origin of Product

United States

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